Sutherlandioside B, HPLC Grade

Descripción

Botanical Origin: Sutherlandia frutescens as a Source of Bioactive Cycloartane Glycosides

Sutherlandia frutescens, belonging to the family Fabaceae and commonly known as cancer bush or balloon pea, serves as the exclusive natural source of Sutherlandioside B and related cycloartane glycosides. This leguminous shrub is indigenous to the arid regions of southern Africa, with its natural distribution spanning South Africa, Lesotho, southern Namibia, and southeastern Botswana. The plant exhibits remarkable adaptability to diverse environmental conditions, thriving in low rainfall areas with sparse ground cover on sandy soils, often colonizing roadsides and disturbed areas.

The botanical characteristics of Sutherlandia frutescens directly influence the production and accumulation of cycloartane glycosides within the plant tissues. The species typically grows as a medium-sized shrub reaching heights of up to 1.7 meters, characterized by densely appressed silvery-pubescent stems and pinnately compound leaves with 3-8 pairs of leaflets. The distinctive red-orange papilionaceous flowers appear during spring to mid-summer, followed by the formation of inflated, membranous pods that give the plant its common name of balloon pea.

Chemotypic variation represents a critical factor in the concentration and composition of cycloartane glycosides produced by different populations of Sutherlandia frutescens. Research has documented considerable qualitative and quantitative chemical variability among wild populations depending on their geographical origins. Coastal populations from regions such as Gansbaai and Pearly Beach in the Western Cape have been shown to exhibit superior bioactive compound concentrations compared to inland populations from areas like Victoria West in the Northern Cape. This geographical variation in chemical composition directly impacts the yield and quality of Sutherlandioside B obtainable from different plant sources.

The biosynthetic pathways responsible for cycloartane glycoside production in Sutherlandia frutescens involve complex enzymatic processes that convert basic triterpene precursors into the specialized metabolites characteristic of this species. The presence of the unique C-1 ketone functionality in Sutherlandioside B and related compounds suggests specific oxidative modifications during biosynthesis that distinguish these metabolites from conventional cycloartane triterpenes. Environmental factors including soil composition, rainfall patterns, and temperature variations influence these biosynthetic processes, contributing to the observed chemotypic diversity across different populations.

Seasonal variation also affects the accumulation of cycloartane glycosides in Sutherlandia frutescens tissues. Studies have indicated that the concentration of bioactive compounds, including Sutherlandioside B, varies throughout the growing season, with peak concentrations typically observed during the active growing period when biosynthetic activity is highest. This temporal variation necessitates careful consideration of harvest timing to optimize the yield of High Performance Liquid Chromatography grade Sutherlandioside B from plant material.

The traditional medicinal uses of Sutherlandia frutescens across southern African cultures provide valuable insights into the biological significance of its chemical constituents. Indigenous communities have historically utilized various parts of the plant to treat diverse ailments including gastrointestinal disorders, respiratory conditions, diabetes, and various inflammatory conditions. The correlation between traditional therapeutic applications and the presence of bioactive cycloartane glycosides suggests important structure-activity relationships that continue to drive modern phytochemical research.

Chemical Classification and Significance of High Performance Liquid Chromatography Grade Sutherlandioside B in Phytochemical Research

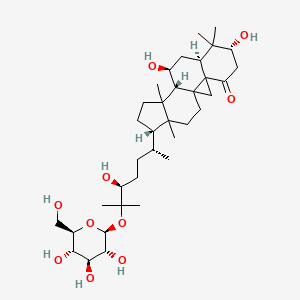

Sutherlandioside B belongs to the chemical class of cycloartane glycosides, representing a specialized subgroup of triterpene saponins characterized by distinctive structural features. The complete chemical designation of Sutherlandioside B is 3R,7S,24S,25-tetrahydroxycycloartan-1-one 25-O-β-D-glucopyranoside, reflecting its complex stereochemistry and glycosidic linkage. This compound represents one of the first naturally occurring cycloartanes to possess a C-1 ketone functionality, distinguishing it from conventional cycloartane triterpenes found in other plant species.

The structural elucidation of Sutherlandioside B has been accomplished through comprehensive spectroscopic analysis including one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques, high-resolution Time-of-Flight mass spectrometry, and X-ray crystallography. These analytical approaches have confirmed the presence of a β-glucopyranosyl moiety attached at the C-25 position of the cycloartane aglycone through an O-glycosidic bond. The aglycone portion features four hydroxyl groups positioned at carbons 3, 7, 24, and 25, along with the characteristic ketone functionality at carbon 1.

Propiedades

Número CAS |

1055329-47-9 |

|---|---|

Fórmula molecular |

C36H60O10 |

Peso molecular |

652.9 g/mol |

Nombre IUPAC |

(1S,3S,6R,8S,10S,11S,12S,15R,16R)-6,10-dihydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-4-one |

InChI |

InChI=1S/C36H60O10/c1-18(8-9-23(39)32(4,5)46-30-28(44)27(43)26(42)21(16-37)45-30)19-10-11-34(7)29-20(38)14-22-31(2,3)24(40)15-25(41)36(22)17-35(29,36)13-12-33(19,34)6/h18-24,26-30,37-40,42-44H,8-17H2,1-7H3/t18-,19-,20+,21-,22+,23+,24-,26-,27+,28-,29+,30+,33-,34+,35+,36-/m1/s1 |

Clave InChI |

TZQVQOSZDDCXGL-BRSOWDSUSA-N |

SMILES |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)CC(C6(C)C)O)O)C)C |

SMILES isomérico |

C[C@H](CC[C@@H](C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3[C@H](C[C@@H]6[C@]4(C5)C(=O)C[C@H](C6(C)C)O)O)C)C |

SMILES canónico |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)CC(C6(C)C)O)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Spiral Countercurrent Chromatography (CCC)

A novel and effective method for purifying Sutherlandioside B involves spiral countercurrent chromatography with a spiral tubing support rotor. This technique allows the use of polar solvent systems for separating water-soluble natural products.

Solvent System:

The optimal solvent system was a mixture of ethyl acetate, methanol, water, and n-butanol in specific ratios (e.g., EBMW 15:1:3:15). The addition of n-butanol improved resolution and recovery of Sutherlandioside B.Performance:

This method achieved a purity of over 95% for Sutherlandioside B, with yields around 0.92% of the extract mass input. The method also supports high sample loading (up to 1.2 g per 100 mL column volume) without loss of resolution.Advantages:

Spiral CCC is scalable, efficient, and suitable for isolating polar, water-soluble phytocompounds such as Sutherlandioside B, facilitating further biochemical and clinical studies.

Liquid Chromatography (LC) Methods

HPLC with Evaporative Light Scattering Detection (ELSD) and UV Detection:

Due to the low UV absorption of cycloartanol glycosides, ELSD is commonly used alongside UV detection at 260 nm for flavonoids. HPLC separation typically employs reversed-phase C18 columns with water/acetonitrile gradients.Sample Preparation for HPLC:

Plant material is sonicated with 70% aqueous methanol at room temperature, followed by reversed-phase solid-phase extraction to remove pigments and impurities. Filtration through 0.45 μm membranes ensures sample clarity before injection.Calibration and Quantification:

Stock solutions of Sutherlandioside B are prepared at 1.0 mg/mL in methanol. Calibration curves cover a concentration range of 10–100 µg/mL for Sutherlandioside B using LC-ELSD. Limits of detection (LOD) and quantification (LOQ) are validated to ensure analytical accuracy.

Analytical Data and Validation

| Parameter | Value / Range | Notes |

|---|---|---|

| Extraction solvent | 95% Ethanol; n-Butanol (for CCC) | Ethanol for crude extract; n-butanol in CCC |

| Purity of Sutherlandioside B | > 95% | Confirmed by HPLC/MS and ELSD |

| Yield from extract | ~0.92% of extract mass | From spiral CCC purification |

| HPLC Column | Reversed-phase C18 | Typically 75 mm × 4.6 mm, 3.5 μm particle size |

| Detection wavelength (UV) | 260 nm | For flavonoids; ELSD used for glycosides |

| Calibration range (HPLC-ELSD) | 10–100 µg/mL | For Sutherlandioside B |

| Sample preparation | Sonication with 70% aqueous methanol | Followed by solid-phase extraction and filtration |

Summary of Preparation Workflow

Plant Material Preparation:

Dry aerial parts of S. frutescens are powdered.Extraction:

Powder is extracted with 95% ethanol overnight or with n-butanol for specific glycosides.Crude Extract Processing:

Extract is centrifuged and filtered to remove solids.-

- Spiral CCC with ethyl acetate/methanol/water/n-butanol solvent system isolates Sutherlandioside B with high purity.

- Alternatively, preparative HPLC can be used with reversed-phase columns and ELSD detection.

Analytical Validation:

Purity and identity are confirmed by HPLC-MS, ELSD, and UV detection methods.

Research Findings and Notes

The spiral CCC method is particularly advantageous for isolating polar compounds like Sutherlandioside B, offering scalability and high purity without the need for harsh solvents.

The HPLC methods employed are validated for linearity, repeatability, LOD, and LOQ, ensuring reliable quantification of Sutherlandioside B in extracts and formulations.

The purified Sutherlandioside B has been successfully used to develop antibodies for clinical metabolism studies, demonstrating the importance of high-purity preparation methods.

The ethanolic extracts containing Sutherlandioside B have been studied for anti-inflammatory activity, with the compound being the most abundant cycloartanol glycoside in the plant.

This detailed overview highlights the sophisticated and validated methods used to prepare Sutherlandioside B, HPLC grade, ensuring its availability for research and pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: : Sutherlandioside B can undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are often used to modify the compound or to study its properties.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and hydrolytic enzymes. The reactions are usually carried out under controlled conditions to ensure the desired outcome.

Major Products Formed:

Aplicaciones Científicas De Investigación

Biological Activities

Sutherlandioside B exhibits a range of biological activities that have been the subject of numerous studies. Key areas of investigation include:

- Anti-inflammatory Effects : Sutherlandioside B has been shown to modulate inflammatory responses. In studies involving murine macrophage cell lines, it was found that sutherlandioside B could inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), suggesting its potential as an anti-inflammatory agent . Additionally, it has been reported to influence macrophage polarization towards the anti-inflammatory M2 phenotype, further supporting its role in immune modulation .

- Neuroprotective Properties : Research indicates that sutherlandioside B can enhance cell viability in neurotoxic conditions. For instance, in SH-SY5Y neuroblastoma cells treated with MPP+ (a neurotoxin), sutherlandioside B significantly increased cell viability and reduced apoptosis markers, highlighting its potential in neuroprotection .

- Antidiabetic Activity : Preliminary studies suggest that extracts containing sutherlandioside B exhibit antidiabetic properties by improving glucose metabolism in liver cell lines .

Isolation Techniques

The isolation of sutherlandioside B is critical for studying its properties and applications. Various chromatographic methods have been utilized:

- High-Performance Liquid Chromatography (HPLC) : HPLC has been employed to purify sutherlandioside B from plant extracts. A typical HPLC method involves using a C18 column with a gradient elution of acetic acid and acetonitrile, allowing for effective separation and quantification of this compound .

- Spiral Countercurrent Chromatography (CCC) : This technique has shown promise for isolating sutherlandiosides with high efficiency. Modifications to solvent systems have improved recovery rates and purity levels, making it a valuable method for extracting bioactive compounds from Sutherlandia frutescens .

Case Studies and Research Findings

A variety of studies have documented the effects and applications of sutherlandioside B:

- Study on Immune Regulation : A study demonstrated that sutherlandioside B could regulate macrophage function by reducing pro-inflammatory cytokine production while enhancing anti-inflammatory markers. This dual action suggests its potential for therapeutic use in inflammatory diseases .

- Neuroprotective Study : In another investigation, sutherlandioside B was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results indicated significant neuroprotection at specific concentrations, making it a candidate for further research in neurodegenerative conditions .

- Pharmacological Stability : Research focusing on the stability of sutherlandioside B as a marker compound revealed insights into its pharmaceutical properties and potential applications in drug formulation .

Summary Table of Applications

Mecanismo De Acción

Molecular Targets and Pathways: : Sutherlandioside B exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Mechanism: : The compound's mechanism of action involves the inhibition of pro-inflammatory cytokines, reduction of oxidative stress markers, and modulation of apoptotic pathways. These actions contribute to its potential therapeutic effects in various diseases.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Sutherlandioside B belongs to a family of cycloartanol glycosides, including Sutherlandiosides A, C, and D. Key structural differences lie in their glycosylation patterns and molecular weights:

Notes:

Analytical Parameters

HPLC methods for these compounds vary in mobile phase composition and detection:

Key Findings :

Pharmacological and Commercial Relevance

Notes:

- Sutherlandioside B is the most studied and abundant cycloartanol glycoside in S. frutescens, but its therapeutic use remains in preclinical stages .

Q & A

Q. How can HPLC-grade Sutherlandioside B be reliably identified and quantified in plant extracts?

Methodological Answer: Use reversed-phase HPLC coupled with evaporative light scattering detection (ELSD) or UV detection (260 nm for flavonoids, ELSD for cycloartanol glycosides). Validate the method using parameters such as linearity (R² > 0.99), limits of detection (LOD: 0.1–7.5 µg/mL), and reproducibility (RSD < 5%). For structural confirmation, supplement with LC-ESI-TOF-MS to monitor [M+H]⁺ or [M+Na]⁺ ions .

Q. What are the critical factors affecting the stability of Sutherlandioside B during storage?

Methodological Answer: Stability is influenced by temperature, humidity, and solvent composition. Store lyophilized powder at -20°C in desiccated conditions to minimize hydrolysis of glycosidic bonds. Monitor degradation via periodic HPLC analysis using reference standards (e.g., ROTICHROM® with ≥97% purity) .

Q. Which solvent systems are optimal for dissolving Sutherlandioside B in cellular assays?

Methodological Answer: Use methanol or DMSO for stock solutions (10–50 mM), followed by dilution in assay buffers to final concentrations ≤1% (v/v). Pre-test solubility using dynamic light scattering (DLS) to avoid aggregation artifacts .

Q. What quality control measures ensure batch-to-batch consistency of HPLC-grade Sutherlandioside B?

Methodological Answer: Implement orthogonal validation methods:

- Purity : HPLC-ELSD with C18 columns (e.g., Phenomenex 150 × 4.6 mm) and 0.1% acetic acid/acetonitrile gradients.

- Structural integrity : ¹H/¹³C NMR and high-resolution mass spectrometry (HRToFMS) .

Advanced Research Questions

Q. How do contradictory reports on Sutherlandioside B’s anti-inflammatory mechanisms inform experimental design?

Methodological Answer: Discrepancies arise from cell-type-specific responses (e.g., NF-κB inhibition in macrophages vs. IL-6 suppression in H295R adrenal cells ). Design dose-response studies (0.1–100 µM) across multiple models, including NF-κB luciferase reporters and cytokine multiplex assays. Control for off-target effects using siRNA knockdowns .

Q. What methodological considerations are essential when isolating Sutherlandioside B using countercurrent chromatography?

Methodological Answer: Optimize two-phase solvent systems (e.g., ethyl acetate/methanol/water with 5–10% n-butanol) to achieve partition coefficients (K) of 0.3–1.0. Use spiral tubing support rotors for polar solvent compatibility and reduce sample loading to ≤2% column volume to avoid peak broadening .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for Sutherlandioside B?

Methodological Answer: Account for pharmacokinetic factors:

Q. What advanced spectroscopic techniques validate structural integrity post-synthesis?

Methodological Answer: Combine 2D-NMR (HSQC, HMBC) to resolve glycosidic linkages and HRToFMS for exact mass (C₃₆H₆₀O₁₀, m/z 652.9). Compare with authenticated reference materials (e.g., PubChem CID 134159346) .

Q. How do extraction methodologies impact the pharmacological profile of Sutherlandioside B?

Methodological Answer: Ethanol extracts yield higher sutherlandioside content than aqueous extracts due to improved solubility of triterpenoids. Validate using UHPLC-MS/MS and correlate bioactivity (e.g., NF-κB inhibition) with compound abundance .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Sutherlandioside B studies?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and effect sizes to address variability in threshold doses (e.g., hepatotoxicity at >50 mg/kg in rodents) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on Sutherlandioside B’s cytotoxicity thresholds?

Methodological Answer: Variability stems from assay endpoints (e.g., MTT vs. apoptosis markers) and cell line selection (cancer vs. primary cells). Standardize protocols using ISO-certified cell lines (e.g., HepG2 for hepatotoxicity) and include positive controls (e.g., doxorubicin) .

Q. What strategies resolve inconsistencies in reported metabolic pathways of Sutherlandioside B?

Methodological Answer: Use stable isotope tracing (¹³C-labeled Sutherlandioside B) with LC-MS/MS to track metabolic flux. Compare results across species (e.g., murine vs. human hepatocytes) to identify conserved pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.